molecular formula C24H28ClN3O4S B2738017 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1215533-39-3

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No. B2738017
M. Wt: 490.02
InChI Key: HIYTUJGAFLUZQI-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a chemical compound with a complex structure. Let’s break it down further:



  • N-(4,5-dimethylbenzo[d]thiazol-2-yl) : This part of the molecule contains a benzothiazole ring with two methyl groups at positions 4 and 5.

  • N-(2-morpholinoethyl) : This segment includes a morpholino group attached to the molecule via an ethyl linker.

  • 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide : This portion consists of a dihydrobenzodioxine ring system with a carboxamide group at position 6.

  • Hydrochloride : The compound is in its hydrochloride salt form.





  • Synthesis Analysis

    Unfortunately, I couldn’t find specific synthetic procedures for this compound. However, further literature research might yield relevant information.





  • Molecular Structure Analysis

    The molecular structure of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride would involve visualizing the arrangement of its constituent atoms, bonds, and functional groups. I recommend referring to chemical databases or computational tools for a detailed depiction.





  • Chemical Reactions Analysis

    Investigating chemical reactions involving this compound would require examining its reactivity with various reagents, catalysts, and conditions. Unfortunately, I don’t have specific reaction data at the moment.





  • Physical And Chemical Properties Analysis



    • Physical Properties : These include characteristics like melting point, boiling point, solubility, and color. Unfortunately, I don’t have specific data for this compound.

    • Chemical Properties : Investigate its stability, acidity/basicity, and reactivity under different conditions.




  • Scientific Research Applications

    Anti-Anoxic Activity

    • Study Overview : Research conducted by Ohkubo, Kuno, Nakanishi, and Takasugi (1995) explored compounds with anti-anoxic (AA) activity, including thiazole derivatives similar to the compound . These compounds showed potential in protecting against oxygen deprivation in biological systems.
    • Relevance : This suggests that the compound could have applications in conditions where tissue oxygenation is compromised.
    • Source : (Ohkubo et al., 1995)

    Antimicrobial and Anti-Inflammatory Properties

    • Study Overview : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds with structures bearing resemblance to the compound . These showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities.
    • Relevance : Indicates potential use in the development of new antimicrobial and anti-inflammatory agents.
    • Source : (Abu‐Hashem et al., 2020)

    Antitubercular Activity

    • Study Overview : Marvadi et al. (2020) investigated similar compounds for their effectiveness against Mycobacterium tuberculosis. The compounds displayed promising antitubercular properties with lower cytotoxicity profiles.
    • Relevance : This implies potential applications in treating tuberculosis.
    • Source : (Marvadi et al., 2020)

    Anticancer Properties

    • Study Overview : Research by Deady et al. (2005) on similar carboxamides revealed potent cytotoxicity against various cancer cell lines, suggesting possible applications in cancer treatment.
    • Relevance : Indicates the potential of this compound in developing new cancer therapies.
    • Source : (Deady et al., 2005)

    Safety And Hazards

    Safety information is crucial. Consult safety data sheets (SDS) or relevant literature to assess toxicity, handling precautions, and environmental impact.




  • Future Directions

    Researchers should focus on:



    • Synthetic Methods : Develop efficient synthetic routes.

    • Biological Activity : Investigate its potential as a drug candidate or probe.

    • Structure-Activity Relationship (SAR) : Explore modifications to enhance activity.

    • Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.




    Remember that this analysis is based on available information up to my last update in 2021. For more accurate and up-to-date details, consult scientific literature or databases1. 🧪🔬


    Please note that the formatting adheres to your request, with subheadings for each section. If you need further details or have specific questions, feel free to ask! 😊


    properties

    IUPAC Name

    N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H27N3O4S.ClH/c1-16-3-6-21-22(17(16)2)25-24(32-21)27(8-7-26-9-11-29-12-10-26)23(28)18-4-5-19-20(15-18)31-14-13-30-19;/h3-6,15H,7-14H2,1-2H3;1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HIYTUJGAFLUZQI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5)C.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H28ClN3O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    490.0 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

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